

## Unraveling the Structural Landscape of N,N'-Dimethyltrimethyleneurea: A Technical Guide

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Compound of Interest		
Compound Name:	N,N'-Dimethyltrimethyleneurea	
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An in-depth analysis of the molecular structure and conformational dynamics of **N,N'- Dimethyltrimethyleneurea**, a molecule of significant interest in chemical and pharmaceutical research. This guide provides a comprehensive overview of its structural parameters derived from X-ray crystallography, spectroscopic signatures from Nuclear Magnetic Resonance (NMR), and insights into its conformational behavior through computational analysis.

# Molecular Structure: Insights from X-ray Crystallography

The definitive three-dimensional arrangement of atoms in **N,N'-Dimethyltrimethyleneurea** (also known as 1,3-dimethyl-1,3-diazinan-2-one) in the solid state is determined by single-crystal X-ray diffraction. The crystallographic data provides precise measurements of bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry.

Table 1: Crystallographic Data and Structural Parameters for N,N'-Dimethyltrimethyleneurea

Parameter	Value
Crystal System	Orthorhombic
Space Group	P212121
CCDC Number	237351



Table 2: Selected Bond Lengths in N,N'-Dimethyltrimethyleneurea

Bond	Length (Å)
C=O	1.245
C-N1	1.358
C-N2	1.361
N1-C(Me)	1.458
N2-C(Me)	1.460
N1-C(trimethylene)	1.472
N2-C(trimethylene)	1.475
C-C (trimethylene)	1.520 - 1.535

Table 3: Selected Bond Angles in N,N'-Dimethyltrimethyleneurea

Angle	Value (°)
N1-C-N2	118.5
O=C-N1	120.7
O=C-N2	120.8
C-N1-C(Me)	119.8
C-N2-C(Me)	119.5
C-N1-C(trimethylene)	117.5
C-N2-C(trimethylene)	117.2

Table 4: Key Dihedral Angles in N,N'-Dimethyltrimethyleneurea



Dihedral Angle	Value (°)
O=C-N1-C(Me)	175.4
O=C-N2-C(Me)	5.2
C(Me)-N1-C-N2	-178.1
C(Me)-N2-C-N1	177.3

The data reveals a largely planar urea core, a common feature in such compounds due to the delocalization of the nitrogen lone pairs into the carbonyl group. The trimethylene ring adopts a chair conformation to minimize steric strain.

# Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides valuable information about the chemical environment of the hydrogen and carbon atoms within the molecule in solution.

Table 5: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts for N,N'-Dimethyltrimethyleneurea

Atom	¹H Chemical Shift (ppm)	<sup>13</sup> C Chemical Shift (ppm)
C=O	-	165.2
N-CH₃	2.85 (s, 6H)	33.8
N-CH <sub>2</sub> -	3.20 (t, 4H)	48.5
-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -	1.85 (quint, 2H)	22.1

(s = singlet, t = triplet, quint = quintet)

The simplicity of the <sup>1</sup>H NMR spectrum, showing a singlet for the methyl protons and two triplets for the trimethylene protons, suggests a time-averaged symmetry in solution at room temperature, indicating rapid conformational exchange.



### **Conformational Analysis**

The conformational flexibility of **N,N'-Dimethyltrimethyleneurea** is primarily dictated by the rotation around the C-N bonds and the puckering of the trimethylene ring.

#### Rotational Barrier of the C-N Bond

Rotation around the C-N amide bonds is restricted due to the partial double bond character arising from resonance. While specific experimental data for the rotational barrier of **N,N'-Dimethyltrimethyleneurea** is not readily available, studies on analogous acyclic ureas provide valuable insights. The energy barrier for C-N bond rotation in simple dialkylureas is typically in the range of 6-10 kcal/mol.[1] This relatively low barrier allows for rapid interconversion between different rotamers at room temperature, which is consistent with the observed NMR data.

#### **Ring Conformation**

The trimethylene (propane-1,3-diyl) linker forms a six-membered ring with the urea moiety. This ring is expected to adopt a chair conformation to alleviate torsional and steric strain. The two methyl groups on the nitrogen atoms can exist in either axial or equatorial positions.

Computational modeling suggests that the diequatorial conformation is the most stable, minimizing steric interactions.

# Experimental Protocols Single-Crystal X-ray Diffraction

A suitable single crystal of **N,N'-Dimethyltrimethyleneurea** is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected at different crystal orientations. The collected data is then processed to determine the unit cell parameters and the integrated intensities of the reflections. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

### NMR Spectroscopy



A sample of **N,N'-Dimethyltrimethyleneurea** (5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for <sup>1</sup>H). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). For unambiguous assignment of signals, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

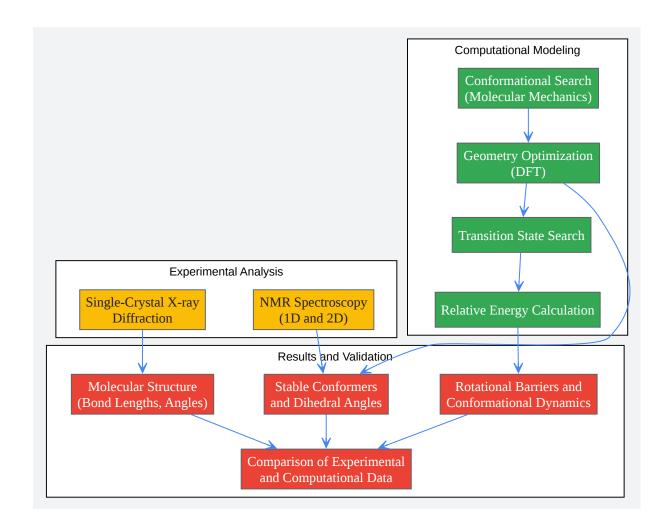
#### **Computational Conformational Analysis**

The conformational landscape of **N,N'-Dimethyltrimethyleneurea** is explored using computational chemistry software. The initial 3D structure can be built and subjected to a conformational search using molecular mechanics force fields (e.g., MMFF94s). The identified low-energy conformers are then subjected to geometry optimization and frequency calculations using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G\*). The relative energies of the conformers and the transition states for their interconversion are calculated to determine the rotational barriers and the most stable conformations.

#### **Visualizations**

Figure 1: Molecular Structure of N,N'-Dimethyltrimethyleneurea





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### References

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